5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole
Overview
Description
5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 5 and a 2-methylprop-1-en-1-yl group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the 2-methylprop-1-en-1-yl group, resulting in different chemical and biological properties.
5-Methyl-1H-pyrazole: Lacks the 2-methylprop-1-en-1-yl group, leading to variations in reactivity and applications.
3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group, which can influence its chemical behavior and biological activity.
Uniqueness
5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole is unique due to the presence of both a methyl group and a 2-methylprop-1-en-1-yl group, which confer distinct steric and electronic properties
Properties
IUPAC Name |
5-methyl-3-(2-methylprop-1-enyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)4-8-5-7(3)9-10-8/h4-5H,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWKYCOGFLJVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505955 | |
Record name | 5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26463-72-9 | |
Record name | 5-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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